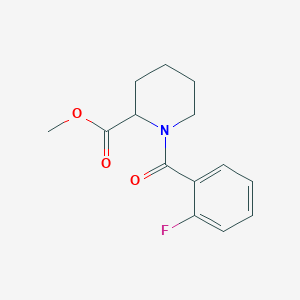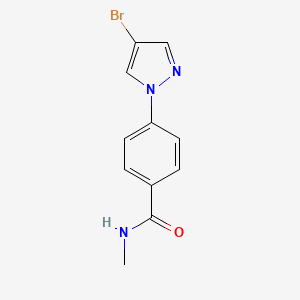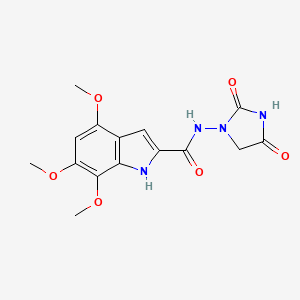![molecular formula C15H18N2O2 B7526139 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)
3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine, also known as MPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPO is a heterocyclic compound that contains a morpholine ring and an oxazole ring. This compound has shown promising results in various studies due to its unique properties and structure.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes or proteins involved in cellular processes. 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has also been found to inhibit the growth of fungi and bacteria. Additionally, 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has been studied for its potential use as a fluorescent probe for imaging biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine in lab experiments is its unique structure, which allows it to interact with biological molecules in a specific manner. 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has also been found to have low toxicity and high selectivity towards certain targets. However, one limitation of using 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine is its relatively complex synthesis process, which may limit its availability for certain experiments.
Orientations Futures
There are several potential future directions for the study of 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine. One direction is to further investigate its mechanism of action and potential targets in cancer cells. Another direction is to explore its potential as a fluorescent probe for imaging biological molecules in living cells. Additionally, further studies could be done to optimize the synthesis process of 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine and improve its availability for lab experiments.
Méthodes De Synthèse
3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine can be synthesized through a multi-step process that involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with morpholine and subsequent reduction with lithium aluminum hydride. The resulting compound is then methylated to obtain 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine.
Applications De Recherche Scientifique
3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has been studied extensively in scientific research due to its potential applications in various fields. It has been found to have antitumor activity, antifungal activity, and antimicrobial activity. 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has also been studied for its potential use as a fluorescent probe for detecting and imaging biological molecules.
Propriétés
IUPAC Name |
3-methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-12-10-18-8-7-17(12)9-14-11-19-15(16-14)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMYBDSUQHMXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


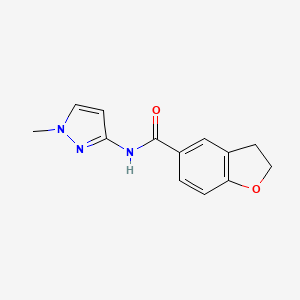
![1-(furan-2-yl)-N,N-dimethyl-N'-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7526067.png)

![Cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7526089.png)
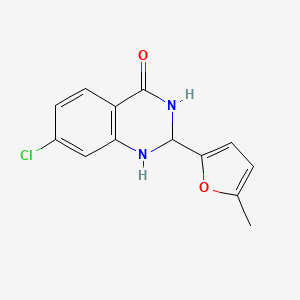
![4-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B7526111.png)

![2-Tert-butyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7526123.png)
![1-methylsulfonyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B7526131.png)
![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)
